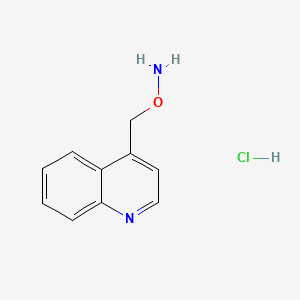

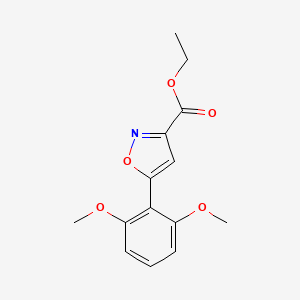

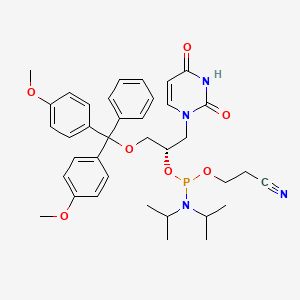

![molecular formula C19H11Cl2I2NO2 B15338894 N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rafoxanide is a halogenated salicylanilide compound primarily used as an anthelmintic agent. It is effective against liver flukes and certain gastrointestinal roundworms in livestock such as cattle, sheep, and goats . Rafoxanide works by disrupting the energy metabolism of parasites, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rafoxanide is synthesized through a multi-step process involving the following key steps :

Preparation of 2-chloro-4-nitrophenyl tert-chlorophenyl ether: This is achieved by reacting p-chlorophenol with 3,4-dichloronitrobenzene in the presence of a catalyst like cuprous chloride and a solvent such as dimethylformamide.

Hydrogenation: The 2-chloro-4-nitrophenyl tert-chlorophenyl ether is hydrogenated using a 10% palladium on carbon catalyst to form 4-amino-2-chlorophenyl tert-chlorophenyl ether.

Condensation: The final step involves reacting 4-amino-2-chlorophenyl tert-chlorophenyl ether with 3,5-diiodosalicyloyl chloride to produce rafoxanide.

Industrial Production Methods: Industrial production of rafoxanide follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Rafoxanide undergoes various chemical reactions, including:

Oxidation: Rafoxanide can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro group in the intermediate compounds can be reduced to an amino group using hydrogenation.

Substitution: Halogenation and other substitution reactions are involved in the synthesis of rafoxanide.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for hydrogenation, and phosphorus trichloride for chlorination. The major products formed from these reactions are intermediates that lead to the final rafoxanide compound .

Scientific Research Applications

Rafoxanide has several scientific research applications:

Antimicrobial Activity: It has shown potential in combating multidrug-resistant bacteria and fungi.

Cancer Research: Rafoxanide induces immunogenic cell death in colorectal cancer cells, making it a potential candidate for cancer therapy.

Veterinary Medicine: It is widely used to control parasitic infections in livestock, improving animal health and productivity.

Mechanism of Action

Rafoxanide exerts its effects by uncoupling oxidative phosphorylation in parasites. This leads to reduced adenosine triphosphate levels, decreased glycogen content, and accumulation of succinate, ultimately causing the death of the parasites . It also induces apoptosis in cancer cells by reducing mitochondrial membrane potential and regulating the caspase pathway .

Comparison with Similar Compounds

Closantel: Another halogenated salicylanilide used as an anthelmintic.

Oxyclozanide: Used to treat liver fluke infections in livestock.

Niclosamide: Primarily used to treat tapeworm infections.

Properties

Molecular Formula |

C19H11Cl2I2NO2 |

|---|---|

Molecular Weight |

610.0 g/mol |

IUPAC Name |

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodobenzamide |

InChI |

InChI=1S/C19H11Cl2I2NO2/c20-12-1-4-16(5-2-12)26-18-6-3-15(10-17(18)21)24-19(25)11-7-13(22)9-14(23)8-11/h1-10H,(H,24,25) |

InChI Key |

QHPHCPZYIYMODT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)I)I)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

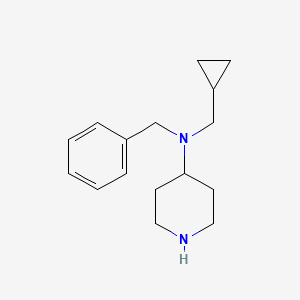

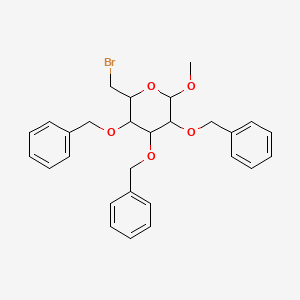

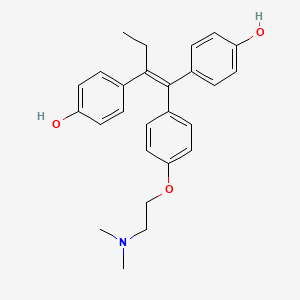

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)

![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B15338852.png)